COH-000: Discovery and Development of a First-in-Class SUMO E1 Inhibitor
COH-000: Discovery and Development of a First-in-Class SUMO E1 Inhibitor
Executive Summary
Post-translational modifications by small ubiquitin-like modifiers (SUMO) are fundamental to cellular homeostasis, regulating protein localization, transcription, and DNA damage repair. In oncology, hyperactive SUMOylation is frequently hijacked by cancer cells to sustain oncogenic signaling, particularly in c-Myc and K-Ras driven malignancies. 1 has emerged as a breakthrough in targeted therapy: a first-in-class, highly specific, allosteric, and irreversible covalent inhibitor of the SUMO E1 activating enzyme (SAE)[1]. By targeting a previously unknown cryptic pocket, COH-000 bypasses the toxicity associated with traditional ATP-competitive inhibitors, offering a novel therapeutic paradigm for colorectal and pancreatic cancers[2][3].
The Biological Imperative: SUMOylation in Oncology
The SUMOylation cascade is initiated by the SUMO-activating enzyme (SAE), a heterodimer composed of SAE1 and Uba2. SAE activates mature SUMO in an ATP-dependent manner, forming a high-energy E1-SUMO thioester intermediate. The SUMO moiety is then transferred to the E2 conjugating enzyme (Ubc9) and subsequently ligated to target proteins[4].
In tumors with high MYC activity, SAE knockdown induces synthetic lethality. Therefore, pharmacological blockade of SAE presents a highly selective vulnerability in cancer cells[4].
Fig 1. SUMOylation cascade and the specific allosteric intervention point of COH-000 at the E1 enzyme.
Molecular Mechanism of Action (MoA)
Unlike other SAE inhibitors (such as ML-792 or TAK-981) that form SUMO adducts, COH-000 directly attacks the E1 enzyme through a unique allosteric mechanism[5].
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Cryptic Pocket Engagement: COH-000 binds to a deep, cryptic allosteric pocket located at the interface of the Aos1/Uba2 subunits. This pocket is completely hidden in the apo state and only becomes accessible through dynamic structural breathing of the enzyme[6].
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Covalent Anchoring: The molecule features a highly specialized 7-oxabicyclo[2.2.1]hept-2-ene warhead . Once nestled in the allosteric pocket, this warhead undergoes an irreversible covalent reaction with the Cys30 residue of the Uba2 subunit[5][7].
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Conformational Silencing: Covalent attachment forces a massive conformational shift, specifically causing the complete disordering of the g1/g2 helices within the adenylation active domain (AAD). This structural collapse physically blocks ATP and SUMO from entering the active site, locking the enzyme in an inactive state[6].
Fig 2. Step-by-step molecular mechanism of COH-000 inducing allosteric inhibition of SUMO E1.
Quantitative Pharmacological Profile
The structural uniqueness of COH-000 translates into an exceptional pharmacological profile, characterized by high potency and near-absolute target specificity.
| Pharmacological Parameter | Value | Mechanistic Significance |
| Primary Target | SUMO E1 (SAE1/Uba2) | Initiates the entire downstream SUMOylation cascade. |
| Binding Site | Cryptic allosteric pocket | Avoids ATP-site competition, eliminating off-target kinase toxicity. |
| Covalent Anchor | Uba2-Cys30 | Irreversible binding ensures a prolonged pharmacodynamic effect. |
| In Vitro IC50 | ~0.2 μM | Highly potent inhibition of SUMOylation[1][8]. |
| Selectivity | >500-fold vs. Ubiquitylation | Preserves essential proteasomal degradation pathways[1][9]. |
Preclinical Discovery & Validation Workflows
To ensure scientific integrity and reproducibility, the discovery and validation of COH-000 relied on self-validating experimental systems designed to rule out false positives and confirm on-target causality.
Protocol 1: High-Throughput Screening (HTS) & Biochemical Validation
Causality & Logic: To identify non-ATP competitive inhibitors from a library of 290,921 compounds[5], the assay was engineered to detect downstream E1-SUMO thioester formation. A critical design choice was the precise calibration of Dithiothreitol (DTT). While DTT is required to keep catalytic cysteines reduced, excessive amounts would quench the covalent warhead of COH-000.
Step-by-Step Methodology:
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Reagent Preparation: Express and purify recombinant SAE (E1), Ubc9 (E2), GST-SUMO, and His6-RanGAP1. Prepare assay buffer: 50 mM Tris-HCl pH 7.4, 0.3 mM DTT, 10 mM MgCl2, and 0.005% Tween-20[8].
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Assay Assembly: In 1536-well white microplates, dispense 2 μL of Mixture 1 (12.5 nM SAE and 100 nM His6-RanGAP1 in assay buffer)[8].
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Compound Addition: Using an acoustic liquid handler, transfer 70 nL of the compound library (2 mM stock in DMSO) into the wells[8]. Incubate to allow for non-covalent intermediate formation and subsequent covalent binding.
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Reaction Initiation: Add 2 μL of Mixture 2 (20 mM ATP, 12.5 nM E2, and 30 nM GST-SUMO in assay buffer)[8].
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Detection & Self-Validation: Quantify SUMOylated RanGAP1 via FRET. Counter-screen all hits against a Ubc13-mediated poly-ubiquitylation assay up to 100 μM. Validation Check: True hits must show >500-fold selectivity for SUMOylation over ubiquitylation[4][8].
Protocol 2: In Vivo Xenograft Efficacy & Pharmacodynamics
Causality & Logic: HCT-116 colorectal cancer cells were selected due to their well-documented dependency on c-Myc. Furthermore, because COH-000 binding induces structural changes that lead to the ubiquitylation and degradation of SAE2[4], measuring SAE2 depletion serves as a definitive, self-validating biomarker of on-target engagement in vivo.
Step-by-Step Methodology:
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Inoculation: Inject 5×10⁶ exponentially growing HCT-116 cells subcutaneously into the right flank of Es1e/SCID mice[8].
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Randomization: Monitor tumor growth bi-weekly. Once tumors become palpable (~100–150 mm³), randomize mice into vehicle control and COH-000 treatment cohorts.
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Dosing Regimen: Formulate COH-000 in a CMC-Na suspension[10]. Administer via intraperitoneal (i.p.) injection daily for 14 consecutive days[8].
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Tumor Kinetics: Measure tumor volume using digital calipers, calculating volume as
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Pharmacodynamic Endpoint Analysis: Euthanize mice and harvest tumor tissues. Perform Western blot analysis on tumor lysates. Validation Check: Confirm on-target efficacy by quantifying the reduction of SAE2 levels, the induction of miR-34b, and the subsequent downregulation of c-Myc expression[8][11].
Future Perspectives: Computational Dynamics and SAR
Despite the success of COH-000, optimizing covalent allosteric inhibitors presents unique challenges. The X-ray crystal structure of the covalent COH-000-bound SUMO E1 complex initially showed discrepancies with Structure-Activity-Relationship (SAR) data regarding analog efficacy.
Recent advancements utilizing6 simulations have resolved this by uncovering a critical low-energy non-covalent binding intermediate that occurs just prior to thioester bond formation[6]. Understanding this transient state is now guiding the next generation of rational drug design, allowing medicinal chemists to optimize the non-covalent affinity of the scaffold before the warhead engages Cys30, paving the way for even more potent SUMOylation inhibitors for clinical translation.
References
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[11] Cancer Research Network. COH000 is an Allosteric, Covalent and Irreversible Inhibitor of SUMO-Activating Enzyme. 11
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[10] Selleck Chemicals. COH000 | E1 Activating inhibitor | CAS 1534358-79-6. 10
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[9] ProbeChem. Ubiquitin-activating Enzyme (E1) (inhibitors, antagonists, agonists). 9
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[3] mediaTUM. The Role of FRA1 and SUMOylation in Pancreatic Cancer. 3
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[5] ResearchGate. COH000 targets a cryptic binding site on SUMO E1. 5
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[7] ResearchGate. COH000 exploits allosteric coupling of the SUMO E1 adenylation and SCCH...7
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[6] PMC (NIH). Critical Non-Covalent Binding Intermediate for an Allosteric Covalent Inhibitor of the SUMO E1. 6
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